(R)-BAY1238097

Beschreibung

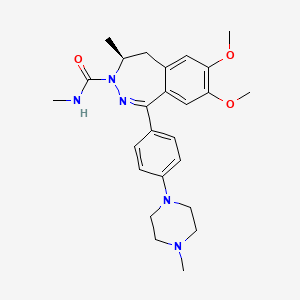

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIPEACKIJJYED-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1564268-08-1 | |

| Record name | BAY-1238097 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1564268081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-1238097 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9ALI41OQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-BAY1238097 Mechanism of Action in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with demonstrated preclinical activity in Acute Myeloid Leukemia (AML). This document provides an in-depth technical overview of its mechanism of action, summarizing key preclinical data, outlining experimental methodologies, and visualizing the core signaling pathways involved. As a BET inhibitor, this compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD4, thereby displacing them from chromatin. This disruption of chromatin-mediated signaling leads to the transcriptional repression of key oncogenes, most notably MYC, which is a critical driver of proliferation and survival in many AML subtypes. Preclinical studies have demonstrated the anti-proliferative and pro-apoptotic effects of this compound in AML cell lines and in vivo models. However, the clinical development of this compound was halted due to unexpected toxicity observed in a first-in-human Phase I trial. Despite this, the study of this compound and other BET inhibitors continues to provide valuable insights into the epigenetic vulnerabilities of AML.

Core Mechanism of Action: BET Inhibition

This compound exerts its anti-leukemic effects by targeting the BET family of proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails through their bromodomain domains. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

In AML, BET proteins, particularly BRD4, are often enriched at the super-enhancers of key oncogenes, including MYC. By occupying the acetyl-lysine binding pockets of BRD4, this compound prevents its association with chromatin, leading to the displacement of the positive transcription elongation factor complex (P-TEFb) and subsequent transcriptional repression of target genes. The primary consequence of this action in AML is the profound downregulation of c-Myc, a master transcription factor that orchestrates a wide range of cellular processes essential for leukemogenesis, including proliferation, cell cycle progression, and metabolism.[1][2]

Preclinical Efficacy in AML Models

In Vitro Activity

This compound has demonstrated potent inhibitory activity against BET bromodomains and anti-proliferative effects in various AML cell lines.

| Parameter | Value | Assay Type | Reference |

| BRD4 (BD1) IC50 | < 100 nM | TR-FRET Assay | [2][3] |

| BRD4 NanoBRET IC50 | 63 nM | NanoBRET Assay | [3] |

| BRD3 NanoBRET IC50 | 609 nM | NanoBRET Assay | [3] |

| BRD2 NanoBRET IC50 | 2430 nM | NanoBRET Assay | [3] |

| Anti-proliferative Activity (Lymphoma cell lines) | Median IC50: 70 - 208 nM | Cell Viability Assay | [4] |

In Vivo Efficacy

In vivo studies using AML xenograft models have confirmed the anti-tumor activity of this compound.

| AML Model | Treatment | Efficacy (T/C %) | Reference |

| THP-1 | 15 mg/kg, daily | 13% | [2] |

| MOLM-13 | 15 mg/kg, daily | 20% | [2] |

| KG-1 | 15 mg/kg, daily | 20% | [2] |

T/C %: (Median tumor volume of treated group / Median tumor volume of control group) x 100

Key Signaling Pathways and Downstream Effects

The primary downstream effect of this compound is the suppression of c-Myc and its transcriptional program. This leads to cell cycle arrest and apoptosis in AML cells.[1] Gene expression profiling has revealed that beyond MYC, this compound also modulates other critical signaling pathways implicated in AML pathogenesis.[4]

-

NF-κB Pathway: BET inhibitors can suppress the transcription of NF-κB target genes, which are involved in inflammation, survival, and proliferation.

-

JAK/STAT Pathway: Downregulation of components of the JAK/STAT pathway has been observed following treatment with BET inhibitors.

-

E2F1-regulated Genes: Genes regulated by the E2F1 transcription factor, which are critical for cell cycle progression, are also downregulated.

Mechanisms of Resistance

A critical consideration for any targeted therapy is the potential for acquired resistance. In the context of BET inhibitors in AML, several resistance mechanisms have been identified, primarily centered on the reactivation of c-Myc expression independent of BRD4.

-

Wnt/β-catenin Pathway Activation: Upregulation of the Wnt/β-catenin signaling pathway has been shown to restore c-Myc expression and confer resistance to BET inhibitors.

-

PRC2 Complex Suppression: Acquired suppression of the Polycomb Repressive Complex 2 (PRC2) can also lead to increased Wnt signaling and subsequent c-Myc-driven proliferation.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound in AML. Note: These are generalized protocols based on standard laboratory practices and may not reflect the exact procedures used in the proprietary studies of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of AML cell lines.

Materials:

-

AML cell lines (e.g., MOLM-13, THP-1, KG-1)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a murine AML xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

AML cell line (e.g., MOLM-13)

-

Matrigel

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously inject 5-10 x 106 MOLM-13 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 15 mg/kg) or vehicle control orally, once daily.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width2) / 2.

-

Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a defined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate the Tumor Growth Inhibition (TGI) or T/C ratio.

Western Blot for c-Myc Expression

Objective: To quantify the change in c-Myc protein expression in AML cells following treatment with this compound.

Materials:

-

AML cell line (e.g., MOLM-13)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat MOLM-13 cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against c-Myc and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the c-Myc signal to the loading control.

Conclusion and Future Perspectives

This compound is a well-characterized BET inhibitor that has provided significant insights into the therapeutic potential of targeting epigenetic readers in AML. Its potent and selective inhibition of BRD4 leads to the downregulation of the critical oncoprotein c-Myc, resulting in anti-leukemic activity in preclinical models. While the clinical development of this compound was discontinued, the knowledge gained from its study remains highly relevant. The elucidation of resistance mechanisms, such as the activation of the Wnt/β-catenin pathway, highlights the need for combination strategies to overcome adaptive responses to BET inhibition. Future research in this area will likely focus on developing next-generation BET inhibitors with improved safety profiles and exploring rational combinations with other targeted agents or standard chemotherapy to enhance efficacy and prevent the emergence of resistance in AML.

References

- 1. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BET bromodomain inhibition suppresses the functional output of hematopoietic transcription factors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

(R)-BAY1238097: An In-Depth Technical Guide to its BET Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[2] By binding to acetylated lysine residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific genomic loci, thereby activating gene expression programs critical for cell proliferation and survival.[2] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets.[2] This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and characterization workflows.

Selectivity Profile of this compound

The selectivity of a BET inhibitor across the different family members and their individual bromodomains is a critical determinant of its therapeutic window and potential off-target effects. This compound has been characterized using biochemical and cellular assays to determine its inhibitory potency against various BET proteins.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | Assay Type | IC50 (nM) | Source |

| BRD4 (BD1) | TR-FRET | 47 | [3] |

| BRD4 (BD2) | TR-FRET | 295 | [3] |

| BRD4 | NanoBRET | 65 | [3] |

| BRD3 | NanoBRET | 294 | [3] |

| BRD2 | NanoBRET | 642 | [3] |

Note: The TR-FRET assays measured the inhibition of binding of the respective bromodomains to an acetylated histone peptide. The NanoBRET assays measured the inhibition of the interaction between the full-length BET protein and histone H4 in intact cells.[3]

The data indicates that this compound is a potent inhibitor of BRD4, with a preference for its first bromodomain (BD1). In a cellular context, it maintains potent inhibition of BRD4 and shows selectivity over BRD2 and BRD3.

Mechanism of Action: BET Inhibition Signaling Pathway

BET inhibitors like this compound exert their effects by competitively binding to the acetyl-lysine binding pockets of BET proteins. This prevents their interaction with acetylated histones and transcription factors, leading to the downregulation of key oncogenes such as MYC.

Caption: Mechanism of action of this compound in inhibiting BET protein function.

Experimental Protocols

The following sections describe representative protocols for the key assays used to characterize the selectivity profile of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay quantifies the ability of a compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

Principle: The assay utilizes a donor fluorophore (e.g., Europium-labeled antibody against a tagged bromodomain) and an acceptor fluorophore (e.g., APC-labeled streptavidin binding to a biotinylated acetylated histone peptide). When the bromodomain and peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Representative Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

Recombinant His-tagged BET bromodomain (e.g., BRD4-BD1).

-

Biotinylated histone H4 acetylated peptide.

-

Europium-labeled anti-His antibody (Donor).

-

Streptavidin-APC (Acceptor).

-

This compound serially diluted in DMSO and then in Assay Buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of serially diluted this compound or DMSO control to the assay wells.

-

Add 4 µL of a solution containing the BET bromodomain and Europium-labeled anti-His antibody in Assay Buffer.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of a solution containing the biotinylated histone peptide and Streptavidin-APC in Assay Buffer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated.

-

-

Data Analysis:

-

The percent inhibition is calculated relative to DMSO controls.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

NanoBRET™ Target Engagement Assay

This cellular assay measures the extent of compound binding to a specific BET protein within living cells.

Principle: The assay involves expressing the target BET protein as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the BET protein's active site is added to the cells. When the tracer binds to the NanoLuc®-BET fusion protein, BRET occurs. A test compound that also binds to the BET protein will compete with the tracer, leading to a decrease in the BRET signal.

Representative Protocol:

-

Cell Preparation:

-

HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-BET fusion protein (e.g., NanoLuc®-BRD4).

-

Transfected cells are seeded into 96-well or 384-well white assay plates and incubated for 24 hours.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.

-

Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate/Inhibitor solution in Opti-MEM®.

-

Add the diluted this compound or vehicle control to the cells and incubate for 2 hours at 37°C in a CO2 incubator.

-

Add the Tracer and Substrate/Inhibitor solution to the wells.

-

Incubate for an additional 2 hours at 37°C.

-

-

Data Acquisition:

-

Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and 618 nm (acceptor emission).

-

-

Data Analysis:

-

The corrected BRET ratio is calculated by dividing the acceptor emission by the donor emission.

-

The percent inhibition is determined relative to vehicle-treated controls.

-

IC50 values are calculated using a four-parameter logistic curve fit.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound using a TR-FRET assay.

Caption: A generalized workflow for a TR-FRET based BET inhibitor assay.

Conclusion

This compound is a potent inhibitor of the BET family of proteins, demonstrating selectivity for BRD4, particularly its first bromodomain. The quantitative data derived from robust biochemical and cellular assays provide a clear profile of its inhibitory activity. The methodologies outlined in this guide serve as a foundation for the continued investigation and characterization of this and other BET inhibitors in preclinical and clinical development. Further studies to elucidate its selectivity against a broader panel of bromodomain-containing proteins would provide a more complete understanding of its off-target profile.

References

(R)-BAY1238097: A Technical Guide to its Impact on c-Myc and Downstream Target Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant preclinical anti-tumor activity, particularly in hematological malignancies. A primary mechanism of action for this compound is the transcriptional repression of the master oncogene, c-Myc. This guide provides an in-depth technical overview of the downstream effects of this compound on c-Myc-regulated gene expression and associated signaling pathways. It includes a summary of quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Introduction: this compound and the Role of c-Myc

The c-Myc proto-oncogene is a transcription factor that is deregulated in a vast number of human cancers, driving cellular proliferation, growth, and metabolism. Its central role in tumorigenesis makes it a highly attractive, albeit challenging, therapeutic target. This compound is a BET inhibitor that functions by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones. This disruption of chromatin binding leads to the downregulation of key oncogenes, most notably c-Myc.

Preclinical research, particularly in lymphoma models, has shown that this compound exhibits potent anti-proliferative effects. Gene expression profiling has been a critical tool in elucidating the molecular mechanisms underlying its efficacy, revealing a significant impact on c-Myc and its downstream transcriptional programs.

Quantitative Analysis of c-Myc and Downstream Target Modulation by this compound

The anti-tumor activity of this compound has been evaluated in a range of lymphoma-derived cell lines. The compound has shown significant anti-proliferative effects with a median 50% inhibitory concentration (IC50) ranging from 70 to 208 nmol/L.[1]

While the full, detailed quantitative data from gene expression profiling studies on this compound is not publicly available in tabulated form, the primary research indicates a significant modulation of several gene sets and pathways.[1]

Table 1: Summary of Gene Sets and Pathways Modulated by this compound

| Gene Set / Pathway | Effect of this compound | Implication for Anti-Tumor Activity |

| c-Myc Regulated Genes | Downregulation | Inhibition of a master oncogene, leading to decreased proliferation and cell growth. |

| E2F1 Regulated Genes | Downregulation | Disruption of cell cycle progression and DNA replication. |

| NF-κB/TLR Signaling | Downregulation | Attenuation of pro-survival and inflammatory signaling pathways. |

| JAK/STAT Signaling | Downregulation | Inhibition of pathways involved in cell proliferation, differentiation, and survival. |

| Cell Cycle Regulation | Modulation | Induction of cell cycle arrest, contributing to the anti-proliferative effects. |

| Chromatin Structure | Modulation | Alteration of the epigenetic landscape, leading to changes in gene expression. |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound, leading to the downregulation of c-Myc and its downstream targets.

References

The Epigenetic Role of (R)-BAY1238097: A Technical Guide for Researchers

(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial readers of the epigenetic code. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, this compound effectively disrupts key transcriptional programs that drive the proliferation and survival of malignant cells. This guide provides an in-depth technical overview of its mechanism of action, quantitative biochemical and cellular activity, relevant experimental protocols, and its impact on critical oncogenic signaling pathways.

Core Mechanism of Action: Displacing BRD4 from Chromatin

This compound functions by mimicking acetylated lysine residues on histone tails, thereby competitively inhibiting the binding of BET bromodomains to chromatin.[1] This displacement of BET proteins, most notably BRD4, from promoters and super-enhancers leads to the transcriptional downregulation of critical oncogenes, with the most prominent target being MYC.[2][3] The subsequent suppression of MYC and its downstream targets ultimately results in cell cycle arrest and apoptosis in susceptible cancer cell lines.[4][5]

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Inhibitory Activity of this compound against BET Bromodomains

| Target | Assay Type | IC50 (nM) | Reference |

| BRD2 | NanoBRET | 2430 | [3] |

| BRD3 | NanoBRET | 609 | [3] |

| BRD4 | NanoBRET | 63 | [3] |

| BET (general) | TR-FRET | < 100 | [3] |

Table 2: Anti-proliferative Activity of this compound in Lymphoma Cell Lines

| Cell Line Type | Median IC50 (nM) | Notes | Reference |

| Panel of B-cell and T-cell Lymphoma cell lines | 208 (95% CI, 157-260) | Activity was higher in B-cell lymphomas than in T-cell lymphomas. | [4][5] |

| ABC-DLBCL (OCI-Ly10) | Synergistic with Ibrutinib (CI=0.8) | Harboring L265P-MYD88 mutation. | [4][5] |

| ABC-DLBCL (TMD8) | Synergistic with Ibrutinib (CI=0.6) | Harboring L265P-MYD88 mutation. | [4][5] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways downstream of BRD4.

BRD4-MYC Axis

The primary mechanism of action of this compound is the disruption of the BRD4-MYC axis. BRD4 is essential for the transcriptional activation of the MYC oncogene. By displacing BRD4 from the MYC promoter and enhancer regions, this compound leads to a rapid downregulation of MYC protein levels, resulting in cell cycle arrest and apoptosis.

NF-κB Signaling Pathway

BRD4 is a key coactivator of the NF-κB pathway. It binds to acetylated RelA, a subunit of NF-κB, promoting the transcription of NF-κB target genes involved in inflammation and cell survival.[6][7] this compound disrupts this interaction, leading to the downregulation of NF-κB signaling, which is often constitutively active in lymphomas.[8]

JAK/STAT Signaling Pathway

This compound has been shown to impact the JAK/STAT signaling pathway. BRD4 can be recruited to STAT3 target genes, and its inhibition can suppress the transcriptional responses to cytokine signaling.[9][10] This is particularly relevant in certain cancers where this pathway is aberrantly activated.

References

- 1. Cancer Therapeutics Response Portal [portals.broadinstitute.org]

- 2. d-nb.info [d-nb.info]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor I-BET151 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IκB kinase‐α coordinates BRD4 and JAK/STAT signaling to subvert DNA damage‐based anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IκB kinase‐α coordinates BRD4 and JAK/STAT signaling to subvert DNA damage‐based anticancer therapy | The EMBO Journal [link.springer.com]

Preclinical Profile of (R)-BAY1238097 in Multiple Myeloma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with significant preclinical activity observed in various hematological malignancies, including multiple myeloma. This document provides a comprehensive technical guide to the preclinical data available for this compound in multiple myeloma, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action: BET Inhibition and c-Myc Downregulation

This compound exerts its anti-myeloma effects by competitively binding to the bromodomains of BET proteins, particularly BRD4. This action displaces BRD4 from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably c-Myc, which is a critical driver of proliferation and survival in multiple myeloma cells.[1] Chromatin immunoprecipitation (ChIP) experiments have confirmed that this compound prevents the binding of BRD4 to the regulatory regions of the c-Myc gene.[1] This leads to a significant reduction in both c-Myc transcript and protein levels in multiple myeloma cell lines.[1]

Quantitative Data Summary

The preclinical activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line | IC50 | Reference |

| TR-FRET | BET BRD4 Bromodomain 1 | - | <100 nM | [1][2] |

| NanoBRET | BRD4-Histone H4 Interaction | - | 63 nM | [1] |

| NanoBRET | BRD3-Histone H4 Interaction | - | 609 nM | [1] |

| NanoBRET | BRD2-Histone H4 Interaction | - | 2430 nM | [1] |

| Anti-proliferative | Multiple Myeloma Cells | MOLP-8 | Potent Activity | [1] |

| Anti-proliferative | Multiple Myeloma Cells | NCI-H929 | Potent Activity | [1] |

Table 2: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models

| Animal Model | Cell Line | Dosing | Tumor Growth Inhibition (T/C %) | Body Weight Loss | Reference |

| Xenograft | MOLP-8 (IGH-cyclin D1 translocated) | 10 mg/kg, daily for 14 days | 3% | No loss measured | [1] |

| Xenograft | NCI-H929 (FGFR/MMSET translocated) | 12 mg/kg, daily for 9 days | 19% | 6% (maximum) | [1] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The diagram below illustrates the proposed mechanism of action of this compound in a multiple myeloma cell. By inhibiting BET proteins, it disrupts the transcriptional machinery responsible for c-Myc expression, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of this compound in multiple myeloma cells.

In Vivo Xenograft Study Workflow

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a multiple myeloma xenograft model.

Caption: Workflow for in vivo efficacy studies of this compound.

Experimental Protocols

While detailed, step-by-step protocols for the specific preclinical evaluation of this compound are proprietary, the following sections outline the general methodologies for the key experiments cited.

In Vitro BET Inhibitory Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

-

Principle: This assay measures the binding of this compound to the BET bromodomain. A biotinylated histone peptide and a GST-tagged BRD4 bromodomain are used. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore is used. Inhibition of the BRD4-histone interaction by this compound leads to a decrease in the FRET signal.

-

General Protocol:

-

Reagents (BRD4, histone peptide, antibodies, and inhibitor) are prepared in an appropriate assay buffer.

-

This compound is serially diluted and added to a microplate.

-

The BRD4 protein and the histone peptide are added to the wells.

-

The TR-FRET detection reagents are added.

-

The plate is incubated to allow for binding equilibrium.

-

The TR-FRET signal is read on a compatible plate reader.

-

IC50 values are calculated from the dose-response curves.

-

2. NanoBRET™ Protein-Protein Interaction Assay:

-

Principle: This assay quantifies the interaction between BET proteins and histone H4 in live cells. One protein (e.g., BRD4) is fused to NanoLuc® luciferase (the donor), and the other (e.g., histone H4) is fused to a HaloTag® protein that is labeled with a fluorescent acceptor. Inhibition of this interaction by this compound reduces the BRET signal.

-

General Protocol:

-

Cells are co-transfected with plasmids encoding the NanoLuc-BET fusion and the HaloTag-histone fusion proteins.

-

Transfected cells are seeded into a white-bottom 96-well plate.

-

The HaloTag® NanoBRET™ 618 Ligand is added, and the cells are incubated.

-

This compound is serially diluted and added to the cells.

-

The NanoBRET™ Nano-Glo® Substrate is added.

-

The donor and acceptor emission signals are measured using a luminometer equipped with appropriate filters.

-

The NanoBRET™ ratio is calculated, and IC50 values are determined.

-

Cell-Based Assays

1. Cell Proliferation Assay:

-

Cell Lines: MOLP-8 and NCI-H929 multiple myeloma cell lines.

-

General Protocol:

-

Cells are seeded in 96-well plates in their respective growth media.

-

Cells are treated with a range of concentrations of this compound.

-

Plates are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®).

-

The results are used to determine the anti-proliferative potency of the compound.

-

2. Chromatin Immunoprecipitation (ChIP) Assay:

-

Principle: To determine if this compound affects the binding of BRD4 to the c-Myc gene locus.

-

General Protocol:

-

MOLP-8 or MOLM-13 cells are treated with this compound or vehicle control.

-

Protein-DNA complexes are cross-linked with formaldehyde.

-

Cells are lysed, and the chromatin is sheared by sonication.

-

An antibody specific to BRD4 is used to immunoprecipitate the chromatin complexes.

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) is performed using primers specific for the c-Myc regulatory regions to quantify the amount of precipitated DNA.

-

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID).

-

General Protocol:

-

Human multiple myeloma cells (MOLP-8 or NCI-H929) are subcutaneously injected into the flanks of the mice.

-

Tumors are allowed to grow to a predetermined size.

-

Mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally at the specified dose and schedule.[1] A common vehicle formulation for in vivo studies of similar compounds includes DMSO, PEG300, Tween-80, and saline.

-

Tumor volume and body weight are measured regularly.

-

The study is terminated when tumors in the control group reach a specified size.

-

The tumor growth inhibition (T/C %) is calculated as the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, expressed as a percentage.

-

Conclusion

The preclinical data for this compound demonstrates its potent and selective inhibition of BET bromodomains, leading to the downregulation of the key oncogene c-Myc. This activity translates into significant anti-proliferative effects in multiple myeloma cell lines and robust tumor growth inhibition in in vivo xenograft models. These findings established a strong rationale for the clinical development of this compound as a potential therapeutic agent for multiple myeloma. However, a first-in-human phase I study in patients with advanced malignancies was prematurely terminated due to dose-limiting toxicities occurring at exposures below the predicted therapeutic window.[3] This highlights the challenges in translating potent preclinical efficacy into a safe and effective clinical agent. Further investigation into alternative dosing strategies or combination therapies may be warranted to harness the therapeutic potential of BET inhibition in multiple myeloma.

References

The BET Inhibitor (R)-BAY1238097: A Technical Overview of its Anti-Proliferative Effects on Lymphoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers involved in the regulation of gene transcription.[1][2] Dysregulation of BET protein activity is a hallmark of various malignancies, including lymphoma, making them a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the preclinical data on the anti-proliferative effects of this compound on lymphoma cells, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: In Vitro Anti-Proliferative Activity

This compound has demonstrated broad anti-proliferative activity across a large panel of lymphoma-derived cell lines. The primary mechanism of this activity is cytostatic, inducing a G1-S phase cell cycle block, although apoptosis is also observed in a subset of cell lines.[3]

| Lymphoma Subtype | Cell Line | IC50 (nM) | Primary Effect |

| Diffuse Large B-Cell Lymphoma (DLBCL) - GCB | SU-DHL-4 | ~100-200 | Cytostatic |

| SU-DHL-6 | ~100-200 | Cytostatic | |

| SU-DHL-8 | ~100-200 | Cytostatic | |

| OCI-Ly19 | ~100-200 | Cytostatic | |

| Diffuse Large B-Cell Lymphoma (DLBCL) - ABC | OCI-Ly3 | ~100-200 | Cytostatic |

| OCI-Ly10 | ~100-200 | Cytostatic | |

| TMD8 | ~100-200 | Cytostatic | |

| U2932 | ~100-200 | Cytostatic | |

| Mantle Cell Lymphoma (MCL) | Granta-519 | ~100-200 | Cytostatic |

| Jeko-1 | ~100-200 | Cytostatic | |

| Mino | ~100-200 | Cytostatic | |

| Burkitt's Lymphoma | Raji | 60 | Cytostatic/Apoptotic |

| Ramos | 170 | Cytostatic/Apoptotic | |

| T-Cell Lymphoma | OSW | 103 | Cytostatic |

| CL-1 | 170 | Cytostatic |

Note: The IC50 values for DLBCL and MCL cell lines are reported as a median range of 70-208 nM based on available data.[1][2] Specific IC50 values for each cell line from the primary literature were not fully available. The primary effect is predominantly cytostatic, with apoptosis observed in some cell lines at higher concentrations or after prolonged exposure.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-proliferative effects of this compound on lymphoma cells.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Plating: Seed lymphoma cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.

-

Drug Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis of the dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

-

Cell Treatment: Treat lymphoma cells with this compound (e.g., 500 nM) or vehicle control for 48-72 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/7-AAD Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat lymphoma cells with this compound (e.g., 500 nM) or vehicle control for 48-72 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/7-AAD-; early apoptotic: Annexin V+/7-AAD-; late apoptotic/necrotic: Annexin V+/7-AAD+).

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-proliferative effects by inhibiting BET proteins, which leads to the transcriptional repression of key oncogenes and cell cycle regulators.[1][2]

Inhibition of MYC and E2F1 Signaling

A primary mechanism of action of BET inhibitors is the downregulation of the MYC oncogene, a critical driver of proliferation in many lymphomas.[1][4] BET proteins, particularly BRD4, are required for the transcriptional activation of MYC. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively suppresses MYC expression. This, in turn, leads to the downregulation of E2F1-regulated genes, which are essential for cell cycle progression from G1 to S phase.[1][5]

Modulation of NF-κB, TLR, and JAK/STAT Signaling

Gene expression profiling has revealed that this compound also targets the NF-κB, Toll-like receptor (TLR), and JAK/STAT signaling pathways.[1][2] These pathways are often constitutively active in lymphoma and contribute to cell survival and proliferation. BET proteins can act as co-activators for key transcription factors in these pathways, such as RELA (p65) in the NF-κB pathway. By inhibiting BET protein function, this compound can dampen the activity of these pro-survival signaling cascades.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the in vitro effects of this compound on lymphoma cell lines.

Conclusion

The BET inhibitor this compound demonstrates significant anti-proliferative activity against a broad range of lymphoma cell lines in preclinical models. Its primary mechanism of action involves the epigenetic downregulation of key oncogenic drivers, including MYC, and the modulation of critical pro-survival signaling pathways such as NF-κB and JAK/STAT. This leads to a predominantly cytostatic effect characterized by a G1/S cell cycle arrest. While a phase I clinical trial of this compound was prematurely terminated due to toxicity, the preclinical data underscore the therapeutic potential of BET inhibition in lymphoma.[6] Further research into more tolerable BET inhibitors and rational combination strategies is warranted to translate these promising preclinical findings into clinical benefits for lymphoma patients.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma. [sonar.ch]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. BET Inhibitors Induce p53-Independent Growth Arrest in HCT116 Cells via Epigenetic Control of the E2F1/c-MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-BAY1238097: A Technical Overview of its Interaction with BRD4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with pronounced activity against Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription, and its dysregulation is implicated in various cancers. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, biochemical and cellular activity, and its interaction with BRD4. While the clinical development of this compound was terminated prematurely due to toxicity, the preclinical findings offer valuable insights into the therapeutic potential and challenges of targeting the BET family of proteins.

Introduction to BRD4

BRD4 is a member of the BET family of proteins, which also includes BRD2, BRD3, and the testis-specific BRDT.[1] These proteins are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[2][3] This interaction is a key mechanism for tethering transcriptional regulatory complexes to chromatin, thereby controlling the expression of genes involved in cell cycle progression, proliferation, and apoptosis.[4][5] BRD4 is particularly known for its role in regulating the transcription of oncogenes such as MYC, making it an attractive target for cancer therapy.[6][7][8]

This compound: Mechanism of Action

This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the bromodomains of BET proteins.[1] By occupying this pocket, it displaces BRD4 from chromatin, leading to the downregulation of BRD4-dependent gene transcription.[1] This disruption of the BRD4-acetylated histone interaction is the primary mechanism by which this compound exerts its anti-proliferative effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity.

Table 1: In Vitro Biochemical Activity

| Assay Type | Target | IC50 (nM) | Notes |

| TR-FRET | BET BRD4 Bromodomain 1 | < 100 | Assay utilized an acetylated peptide derived from histone H4.[9] |

| NanoBRET | BRD4 | 63 | --- |

| NanoBRET | BRD2 | 2430 | Demonstrates selectivity for BRD4 over BRD2.[9] |

| NanoBRET | BRD3 | 609 | Demonstrates selectivity for BRD4 over BRD3.[9] |

Table 2: In Vitro Cellular Activity

| Cell Line Type | Number of Cell Lines | Median IC50 (nM) | Notes |

| Lymphoma-derived | Large panel | 70 - 208 | --- |

| Mature Lymphomas | --- | 208 (95% CI, 157-260) | Activity was higher in B-cell than in T-cell lymphomas.[10] |

Experimental Protocols

Detailed proprietary protocols for the specific assays used in the development of this compound are not publicly available. However, based on established methodologies for characterizing BRD4 inhibitors, generalized protocols are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (Generalized)

This assay is commonly used to measure the binding of an inhibitor to a target protein.

Caption: Generalized workflow for a TR-FRET-based BRD4 inhibition assay.

NanoBRET™ Cellular Assay (Generalized)

This assay measures the engagement of an inhibitor with its target protein within living cells.

References

- 1. Facebook [cancer.gov]

- 2. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 6. Small molecules remain on target for c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Maintenance of MYC expression promotes de novo resistance to BET bromodomain inhibition in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

(R)-BAY1238097 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY1238097 is the less active R-isomer of BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, which is a key mechanism for controlling the expression of genes involved in cell proliferation and cancer, such as the MYC oncogene.[2][3] By competitively binding to the acetyl-lysine recognition motifs of BET proteins, BAY1238097 displaces them from chromatin, leading to the suppression of target gene transcription and subsequent inhibition of tumor cell growth.[2][4] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.

Quantitative Data Summary

The inhibitory activity of BAY1238097 has been quantified using various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Assay Type | Target | IC50 (nM) |

| TR-FRET | BET BRD4 Bromodomain 1 | < 100 |

| NanoBRET | BRD4 | 63 |

| NanoBRET | BRD2 | 609 |

| NanoBRET | BRD3 | 2430 |

Data sourced from MedchemExpress product information.[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of BET inhibitors like BAY1238097.

Caption: Mechanism of action of BET inhibitors.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is designed to measure the binding of this compound to BET bromodomains. TR-FRET is a robust technology for studying molecular interactions.[6] It utilizes a long-lifetime lanthanide chelate as the donor fluorophore and a suitable acceptor fluorophore. When the donor and acceptor are in close proximity (due to a binding event), energy transfer occurs upon excitation of the donor.

Materials:

-

GST-tagged BRD4 protein

-

Biotinylated histone H4 peptide (acetylated)

-

Terbium-labeled anti-GST antibody (Donor)

-

Streptavidin-labeled fluorophore (e.g., d2 or AF647) (Acceptor)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)[7]

-

384-well low-volume assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM. Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically below 1%.

-

Reagent Preparation:

-

Prepare a solution of GST-BRD4 and biotinylated histone H4 peptide in assay buffer.

-

Prepare a detection mix containing the Terbium-labeled anti-GST antibody and the streptavidin-labeled fluorophore in assay buffer.

-

-

Assay Protocol: a. Add 5 µL of the this compound dilution to the wells of the 384-well plate. b. Add 5 µL of the GST-BRD4 and biotinylated histone H4 peptide solution to each well. c. Incubate for 30 minutes at room temperature. d. Add 10 µL of the detection mix to each well. e. Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: a. Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. b. Excite the donor (Terbium) at approximately 340 nm and measure emission at two wavelengths: the donor emission (e.g., ~620 nm) and the acceptor emission (e.g., ~665 nm).

-

Data Analysis: a. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). b. Plot the TR-FRET ratio against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: TR-FRET Assay Workflow.

NanoBRET™ Target Engagement Intracellular BET BRD Assay

The NanoBRET™ assay is a proximity-based assay that can be used to measure compound binding to a target protein in living cells.[8] It utilizes a NanoLuc® luciferase-tagged protein and a cell-permeable fluorescent tracer that binds to the same protein. Energy transfer from the luciferase to the tracer occurs when they are in close proximity, and this signal is displaced by a competing compound.

Materials:

-

HEK293 cells

-

Plasmid encoding BRD4-NanoLuc® fusion protein

-

NanoBRET™ tracer for BET bromodomains

-

This compound

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

White 96-well assay plates

Procedure:

-

Cell Preparation: a. Transfect HEK293 cells with the BRD4-NanoLuc® plasmid and seed them into a 96-well plate. b. Incubate for 24 hours to allow for protein expression.

-

Compound and Tracer Preparation: a. Prepare a serial dilution of this compound in Opti-MEM®. b. Prepare the NanoBRET™ tracer at a fixed concentration (typically near its EC50 value for the target) in Opti-MEM®.

-

Assay Protocol: a. Add the NanoBRET™ tracer to the cells. b. Add the this compound dilutions to the cells. c. Incubate the plate at 37°C in a CO2 incubator for 2 hours. d. Equilibrate the plate to room temperature for approximately 15 minutes.

-

Signal Detection: a. Prepare a detection reagent containing the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®. b. Add the detection reagent to each well. c. Read the plate immediately on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, e.g., ~618 nm) emission wavelengths.

-

Data Analysis: a. Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). b. Plot the NanoBRET™ ratio against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: NanoBRET™ Assay Workflow.

Conclusion

The provided protocols for TR-FRET and NanoBRET™ assays offer robust methods for the in vitro characterization of this compound and other BET inhibitors. These assays are essential tools for understanding the potency and mechanism of action of such compounds in a drug discovery setting. Careful execution of these protocols will yield reliable and reproducible data to guide further development efforts.

References

- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 3. Therapy Detail [ckb.genomenon.com]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]

Application Notes and Protocols for (R)-BAY1238097 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of (R)-BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, in preclinical mouse models of cancer. The following protocols and data are intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound functions by binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] This competitive binding prevents the interaction between BET proteins and acetylated histones, which is a critical step in the transcriptional activation of various growth-promoting genes.[1] By disrupting this interaction, this compound effectively downregulates the expression of key oncogenes such as MYC and genes regulated by NFKB, TLR, JAK/STAT, and E2F1 signaling pathways, leading to the inhibition of tumor cell proliferation and growth.[2][3]

Signaling Pathway

The inhibitory action of this compound on BET proteins results in the suppression of key oncogenic signaling pathways. A diagram illustrating the mechanism of action is provided below.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vivo dosages and their effects in preclinical mouse models.

| Mouse Model | Cell Line | Treatment Dose & Schedule | Administration Route | Tumor Growth Inhibition (T/C%) | Reference |

| SCID Mice | SU-DHL-8 (GCB-DLBCL) | 15 mg/kg, daily | Oral (p.o.) | 15% on day 14 | [4] |

| SCID Mice | OCI-LY-3 (ABC-DLBCL) | 45 mg/kg, twice weekly | Oral (p.o.) | 23% on day 48 | [4] |

T/C%: Median tumor volume of the treated group divided by the median tumor volume of the control group, expressed as a percentage.

Experimental Protocols

Below are detailed protocols for in vivo efficacy studies using this compound in mouse models of Diffuse Large B-Cell Lymphoma (DLBCL).

Protocol 1: Daily Dosing in a GCB-DLBCL Xenograft Model

1. Animal Model:

-

Species: Severe Combined Immunodeficient (SCID) mice.

-

Sex: Female.

-

Supplier: Charles River or equivalent.

-

Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

2. Cell Culture and Implantation:

-

Cell Line: SU-DHL-8 (Germinal Center B-cell like Diffuse Large B-cell Lymphoma).

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Implantation: Subcutaneously inject 5 x 10^6 SU-DHL-8 cells in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel into the right flank of each mouse.

3. This compound Formulation and Administration:

-

Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Dose: 15 mg/kg body weight.

-

Administration: Administer orally (p.o.) once daily.

-

Treatment Start: Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).

4. Monitoring and Endpoints:

-

Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor body weight twice weekly as an indicator of toxicity.

-

Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period (e.g., 14 days post-inoculation).[4]

Protocol 2: Intermittent Dosing in an ABC-DLBCL Xenograft Model

1. Animal Model:

-

Species: Severe Combined Immunodeficient (SCID) mice.

-

Sex: Female.

2. Cell Culture and Implantation:

-

Cell Line: OCI-LY-3 (Activated B-cell like Diffuse Large B-cell Lymphoma).

-

Implantation: Subcutaneously inject 10 x 10^6 OCI-LY-3 cells in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel into the right flank.

3. This compound Formulation and Administration:

-

Dose: 45 mg/kg body weight.

-

Administration: Administer orally (p.o.) twice weekly.

4. Monitoring and Endpoints:

-

Tumor Measurement and Body Weight: Monitor as described in Protocol 1.

-

Endpoint: Continue the study for a longer duration (e.g., up to 48 days post-inoculation) to assess sustained tumor growth inhibition.[4]

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo efficacy study of this compound.

References

Application Notes and Protocols for (R)-BAY1238097 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY1238097 is the less active R-isomer of BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes such as c-Myc.[1][2] By binding to the acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoter and enhancer regions of target genes. This compound, like its more active enantiomer, is used in cancer research to study the effects of BET inhibition on cell proliferation, differentiation, and apoptosis. This document provides detailed protocols for the solubilization and formulation of this compound for use in in-vitro cell culture experiments.

Product Information

| Property | Value |

| CAS Number | 1564269-85-7 |

| Molecular Formula | C₂₅H₃₃N₅O₃ |

| Molecular Weight | 451.56 g/mol [1] |

| Target | BET Bromodomains[1] |

Solubility Data

This compound is a hydrophobic molecule with limited aqueous solubility. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

| Solvent | Concentration | Comments |

| DMSO | 150 mg/mL (332.18 mM) | Sonication may be required to achieve complete dissolution.[1] |

| Water | < 0.1 mg/mL | Practically insoluble.[3] |

| Ethanol | Data not available |

Note: It is highly recommended to use anhydrous, cell culture-grade DMSO to prepare stock solutions.

Formulation for Cell Culture

For cell culture experiments, a concentrated stock solution of this compound in DMSO is serially diluted into the cell culture medium to achieve the desired final working concentration. It is crucial to maintain a low final concentration of DMSO in the culture medium (ideally below 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects.

Recommended Working Concentrations

The optimal working concentration of this compound is cell line-dependent and should be determined empirically through dose-response experiments (e.g., cell viability or proliferation assays). The related compound, BAY1238097, has shown anti-proliferative activity in various lymphoma cell lines with a median IC50 between 70 and 208 nmol/L. This range can serve as a starting point for determining the effective concentration of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.52 mg of the compound (Molecular Weight = 451.56 g/mol ).

-

Dissolving: Add the appropriate volume of DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.

-

Mixing: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution in DMSO is stable for extended periods.

Protocol 2: Preparation of Working Solutions for Cell Treatment

Materials:

-

10 mM stock solution of this compound in DMSO

-

Complete cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

Procedure:

-

Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accurate final concentrations.

-

Example for a final concentration of 1 µM in 10 mL of medium:

-

Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution.

-

Add 100 µL of the 100 µM intermediate solution to 9.9 mL of cell culture medium to achieve a final concentration of 1 µM. The final DMSO concentration will be 0.01%.

-

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Stability in Cell Culture Media:

The stability of this compound in aqueous cell culture media has not been specifically reported. Hydrophobic compounds can sometimes precipitate out of solution or degrade over time in culture conditions. It is advisable to:

-

Visually inspect the media for any precipitation after adding the compound.

-

For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals.

-

If experimental results are inconsistent, it may be necessary to empirically determine the stability of this compound in your specific cell culture medium and conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its use in cell culture.

Caption: Mechanism of action of this compound.

Caption: Workflow for this compound cell culture experiments.

References

Application Notes and Protocols: (R)-BAY1238097 in Combination with EZH2 Inhibitors for Lymphoma Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epigenetic landscape of lymphomas presents a compelling area for therapeutic intervention. Two key classes of epigenetic regulators, Bromodomain and Extra-Terminal (BET) proteins and Enhancer of Zeste Homolog 2 (EZH2), have emerged as promising targets. (R)-BAY1238097 is a potent inhibitor of BET proteins, which are critical "readers" of histone acetylation marks involved in the transcriptional activation of oncogenes such as MYC. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase that silences tumor suppressor genes. In certain lymphoma subtypes, particularly Germinal Center B-cell like (GCB) Diffuse Large B-cell Lymphoma (DLBCL), mutations in EZH2 are frequent. Preclinical studies have indicated a synergistic anti-tumor effect when combining BET inhibitors like this compound with EZH2 inhibitors, offering a rational therapeutic strategy to simultaneously reactivate silenced tumor suppressors and repress oncogenic transcription.[1][2][3]

These application notes provide a summary of the preclinical rationale, quantitative data on the synergistic interaction, and detailed protocols for evaluating the combination of this compound and EZH2 inhibitors in lymphoma models.

Data Presentation

The synergistic or additive effects of combining the BET inhibitor this compound with an EZH2 inhibitor have been evaluated in a panel of GCB-DLBCL cell lines. The synergy was assessed using the Chou-Talalay method, where a Combination Index (CI) of <0.9 indicates synergism, 0.9-1.1 indicates an additive effect, and >1.1 indicates antagonism.[3]

Table 1: Synergistic Activity of this compound and the EZH2 Inhibitor DZNep in GCB-DLBCL Cell Lines

| Cell Line | EZH2 Mutation Status | Combination Index (CI) | Effect |

| WSU-DLCL2 | Mutant | 0.7 | Synergism |

| KARPAS422 | Mutant | 0.7 | Synergism |

| SU-DHL6 | Mutant | 1.0 | Additive |

| SU-DHL4 | Mutant | 1.1 | Additive |

| Toledo | Wild-Type | 1.3 | No Benefit |

| DOHH2 | Wild-Type | 1.6 | No Benefit |

| Farage | Wild-Type | 3.1 | No Benefit |

Data derived from Bernasconi et al., 2015.[3][4]

Signaling Pathways and Experimental Workflow

Synergistic Mechanism of Action

The combination of this compound and an EZH2 inhibitor targets two distinct but complementary epigenetic pathways that are often dysregulated in lymphoma. This compound displaces BRD4 from chromatin, leading to the downregulation of key oncogenes like MYC and disruption of signaling pathways including NF-κB and JAK/STAT.[1] EZH2 inhibitors block the methylation of H3K27, leading to the derepression of tumor suppressor genes. The concurrent inhibition of these pathways can lead to a potent anti-proliferative and pro-apoptotic effect in lymphoma cells.

Experimental Workflow

A typical preclinical evaluation of the combination therapy involves a multi-step process, starting with in vitro characterization and culminating in in vivo efficacy studies.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT-Based)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and for assessing cell viability in combination studies.

Materials:

-

Lymphoma cell lines

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

EZH2 inhibitor (e.g., Tazemetostat, GSK126; stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment:

-

Single-Agent IC50: Prepare serial dilutions of this compound and the EZH2 inhibitor. Add 100 µL of 2x drug concentrations to the respective wells. Include a vehicle control (DMSO).

-

Combination Study: Prepare a dose matrix with varying concentrations of both drugs.

-

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Drug Combination Synergy Analysis

This protocol uses the Chou-Talalay method to determine if the combination of this compound and an EZH2 inhibitor is synergistic, additive, or antagonistic.

Materials:

-

Cell viability data from the combination study (Protocol 1)

-

CompuSyn software or other software capable of calculating the Combination Index (CI)

Procedure:

-

Data Input: Enter the dose-response data for each drug alone and in combination into the CompuSyn software. The software requires input of the drug concentrations and the corresponding fraction of cells affected (Fa).

-

CI Calculation: The software will calculate the CI values for different Fa levels based on the median-effect equation.

-

Data Interpretation:

-

CI < 0.9: Synergism

-

CI = 0.9 - 1.1: Additive effect

-

CI > 1.1: Antagonism

-

-

Visualization: Generate Fa-CI plots (CI vs. fraction affected) and isobolograms to visualize the drug interaction over a range of concentrations.

Protocol 3: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of the drug combination in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Lymphoma cell line (e.g., WSU-DLCL2)

-

Matrigel

-

This compound formulated for in vivo administration

-

EZH2 inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject 5-10 x 10^6 lymphoma cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups:

-

Vehicle control

-

This compound alone

-

EZH2 inhibitor alone

-

This compound + EZH2 inhibitor

-

-

Drug Administration: Administer the drugs and vehicle according to a predetermined schedule (e.g., daily oral gavage).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Endpoint: Euthanize the mice when tumors reach a predetermined size, or at the end of the study.

-

Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups. Statistically analyze the differences in tumor volume and survival. Tumors can be excised for biomarker analysis (e.g., Western blot for H3K27me3 and MYC levels).

Conclusion

The combination of the BET inhibitor this compound and an EZH2 inhibitor represents a promising therapeutic strategy for certain subtypes of lymphoma, particularly those with EZH2 mutations. The provided data and protocols offer a framework for researchers to further investigate this synergistic interaction and its potential clinical translation. Careful experimental design and data analysis, as outlined in these notes, are crucial for accurately assessing the efficacy and mechanism of this combination therapy.